1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-12-8-11-9-15-7-6-14(11)16(12)20(18,19)13-4-2-1-3-5-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXSSYSWCHQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C=O)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471087 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-44-2 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation to N-Oxide
2-Bromo-5-methylpyridine is oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 4 hours, yielding 2-bromo-5-methylpyridine-1-oxide ( 12 ). This step ensures regioselective functionalization for subsequent nitration.
Nitration
Nitration of 12 is achieved with fuming nitric acid (HNO₃) in concentrated sulfuric acid at 90°C for 1 hour, producing 2-bromo-5-methyl-4-nitropyridine-1-oxide ( 13 ). The nitro group introduction at position 4 is critical for directing cyclization.
Formylation and Cyclization
Reaction of 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 120°C for 4 hours generates ( E )-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide ( 14 ). Cyclization of 14 via iron-mediated reduction in acetic acid at 100°C for 5 hours affords 6-bromo-1H-pyrrolo[3,2-c]pyridine ( 15 ) as a white solid (yield: 65–70%).
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0–5°C | 12 | 85% |
| Nitration | HNO₃/H₂SO₄, 90°C | 13 | 78% |
| Formylation | DMF-DMA, 120°C | 14 | 72% |
| Cyclization | Fe, AcOH, 100°C | 15 | 68% |
Sulfonylation at N1 Position
The NH group of 15 undergoes sulfonylation to introduce the phenylsulfonyl moiety. This step is pivotal for stabilizing the heterocycle and enabling further functionalization.
Reaction Conditions
6-Bromo-1H-pyrrolo[3,2-c]pyridine ( 15 ) is treated with phenylsulfonyl chloride (1.2 equiv) in anhydrous dichloromethane under nitrogen. Pyridine (2.0 equiv) is added as a base to scavenge HCl. The mixture is stirred at 25°C for 12 hours, yielding 6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine ( 16 ) as a crystalline solid (yield: 82%).
Key Data:
-
¹H NMR (500 MHz, CDCl₃): δ 8.71 (s, 1H), 7.89–7.82 (m, 2H), 7.64–7.58 (m, 1H), 7.53–7.47 (m, 2H), 7.32 (d, J = 3.3 Hz, 1H), 6.75 (d, J = 3.3 Hz, 1H).
-
HRMS (ESI): Calcd for C₁₃H₁₀BrN₂O₂S [M+H]⁺: 352.9601; Found: 352.9598.
Formylation at C2 Position
The aldehyde group is introduced at position 2 via Vilsmeier-Haack formylation, a benchmark method for regioselective formylation of electron-rich heterocycles.
Vilsmeier-Haack Reaction
Compound 16 is dissolved in anhydrous DMF (5 mL/mmol) under nitrogen. Phosphorus oxychloride (POCl₃, 3.0 equiv) is added dropwise at 0°C, followed by heating at 80°C for 6 hours. The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (yield: 75%).
Analytical Validation:
-
¹H NMR (500 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.85 (s, 1H), 8.02–7.95 (m, 2H), 7.68–7.62 (m, 1H), 7.57–7.51 (m, 2H), 7.45 (d, J = 3.3 Hz, 1H), 6.98 (d, J = 3.3 Hz, 1H).
-
13C NMR (125 MHz, CDCl₃): δ 191.2 (CHO), 152.4, 142.7, 138.9, 134.5, 132.1, 129.8, 128.4, 124.6, 121.3, 118.9.
Alternative Synthetic Routes
Direct Formylation-Sulfonylation Sequence
In a modified approach, formylation precedes sulfonylation. The unprotected pyrrolo[3,2-c]pyridine core undergoes Vilsmeier-Haack formylation, followed by sulfonylation. However, this route yields lower overall efficiency (total yield: 58%) due to competing side reactions at the aldehyde group.
Microwave-Assisted Sulfonylation
Microwave irradiation (100°C, 30 min) accelerates the sulfonylation step, enhancing yield to 89% while reducing reaction time. This method is scalable for industrial applications.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors for the cyclization and sulfonylation steps, achieving 90% conversion with a residence time of 15 minutes. This method minimizes byproduct formation and enhances reproducibility.
Green Chemistry Metrics
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Cephalothin sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: Cephalothin sodium salt can undergo oxidation and reduction reactions, although these are less common in clinical settings.
Substitution: The acyl side chain of cephalothin sodium salt can be substituted with other groups to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often in the presence of β-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Inactive products resulting from the opening of the β-lactam ring.
Oxidation and Reduction: Various oxidized or reduced derivatives of cephalothin sodium salt.
Substitution: New cephalosporin derivatives with modified acyl side chains.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde is CHNOS, with a molecular weight of approximately 286.31 g/mol. The compound features a pyrrolopyridine core, which is known for its biological activity and versatility in synthetic chemistry.
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that pyrrolopyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study highlighted the effectiveness of these compounds in inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : The sulfonyl group present in this compound enhances its interaction with biological targets, making it a candidate for antimicrobial agents. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, although further research is required to establish its efficacy and mechanism of action .
- Neuroprotective Effects : Some derivatives of pyrrolopyridine have shown promise in neuroprotection, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neuroinflammatory pathways or direct protection against oxidative stress .
Organic Synthesis Applications
- Building Block for Complex Molecules : this compound serves as an important building block in organic synthesis. Its functional groups facilitate further chemical transformations, allowing chemists to create more complex structures with potential biological activity. For example, it can be used in the synthesis of novel heterocycles through various coupling reactions .
- Reagent in Chemical Reactions : This compound can act as a reagent in various organic reactions, including nucleophilic additions and condensation reactions. Its reactivity profile makes it suitable for generating diverse chemical entities that may have pharmaceutical relevance .
Material Science Applications
- Polymer Chemistry : The incorporation of pyrrolopyridine derivatives into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research is ongoing to explore how these compounds can be integrated into polymers for applications in coatings and advanced materials .
- Sensors and Electronics : Due to their electronic properties, pyrrolopyridine derivatives are being investigated for use in sensor technology and electronic devices. Their ability to undergo redox reactions makes them suitable candidates for applications in organic electronics and optoelectronic devices .
Case Studies
Mechanism of Action
Cephalothin sodium salt exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the cross-linking of peptidoglycan chains. This binding prevents the formation of a stable cell wall, leading to osmotic instability and cell lysis . The primary molecular targets are the PBPs, and the pathways involved include the inhibition of peptidoglycan biosynthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Pyrrolopyridine Derivatives
- 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS: Not specified) Structural Difference: The pyrrolo-pyridine ring system differs in the fusion position ([3,2-b] vs. [3,2-c]), altering electronic distribution and steric effects. Synthesis: Synthesized via similar methods (TLC-monitored reactions, EA extraction, and silica gel chromatography) . Applications: Both isomers are intermediates in medicinal chemistry, but their bioactivity may vary due to positional isomerism .
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS: 189089-91-6)
- Structural Difference : The pyrrolo-pyridine fusion is at [2,3-b], further modifying the compound’s planar geometry.
- Physicochemical Properties : Shares the same molecular formula (C₁₄H₁₀N₂O₃S) and weight (286.31 g/mol) as the target compound but exhibits distinct reactivity in nucleophilic substitution due to differing ring strain .
Heterocyclic Analogues: Indole Derivatives
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde (CAS: 80360-20-9)
- Structural Difference : Replaces the pyrrolo[3,2-c]pyridine core with an indole scaffold.
- Similarity Score : 0.73 (based on structural similarity algorithms) .
- Reactivity : The indole derivative lacks the pyridine nitrogen, reducing its hydrogen-bonding capacity compared to pyrrolopyridine derivatives. This impacts interactions with biological targets like ribonucleases .
- 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid (CAS: Not specified) Functional Group Difference: Substitutes the aldehyde group with a carboxylic acid, enhancing hydrophilicity and altering metabolic stability .
Substituted Derivatives: Chloro and Trifluoromethyl Analogues
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS: 2704466-29-3)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Comparative Data Table
Key Research Findings
- Synthetic Utility : The target compound and its isomers are pivotal in synthesizing kinase inhibitors due to their ability to act as electrophilic partners in cross-coupling reactions .
- Biological Activity : Indole derivatives exhibit lower ribonuclease inhibition compared to pyrrolopyridine analogues, highlighting the importance of the pyridine nitrogen in target engagement .
- Stability : Chloro-substituted derivatives demonstrate enhanced stability under acidic conditions, making them preferable in prolonged biological assays .
Biological Activity
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde, with the CAS number 109113-44-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₀N₂O₃S
- Molecular Weight : 286.31 g/mol
- Structure : The compound features a pyrrolo[3,2-C]pyridine core substituted with a phenylsulfonyl group and an aldehyde functional group.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Other Biological Activities
In addition to anticancer properties, compounds containing the pyrrolo[3,2-C]pyridine structure have been investigated for their anti-inflammatory and antimicrobial activities. These findings suggest a broader spectrum of biological effects associated with this chemical class.
Summary of Biological Activities
Structural Comparison of Related Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₁₄H₁₀N₂O₃S | 109113-44-2 |
| 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | C₁₃H₁₀N₂O₂S | 109113-39-5 |
Q & A
What are the established synthetic methodologies for 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde, and what factors influence reaction yields?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry, including nucleophilic substitution, Vilsmeier-Haack formylation, and palladium-catalyzed cross-coupling reactions. For example, analogous pyrrolopyridine aldehydes are synthesized via formylation of the pyrrolo-pyridine core using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under controlled temperatures (0–90°C) . Yields depend on solvent purity, reaction time, and the steric/electronic effects of substituents. Optimization strategies include using anhydrous solvents, inert atmospheres, and catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings) . Reported yields for related compounds range from 70% to 98% .
Which spectroscopic techniques are critical for confirming the structure of this compound, and what characteristic signals should researchers expect?
Level: Basic
Methodological Answer:
1H-NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the phenylsulfonyl group resonate as multiplets in δ 7.5–8.2 ppm, while pyrrolopyridine protons show distinct splitting patterns (e.g., doublets for H-3 and H-5) .
13C-NMR : The aldehyde carbon appears at δ 190–195 ppm, with sulfonyl carbons (C-SO₂) near δ 135–140 ppm .
IR : Strong stretches for C=O (aldehyde, ~1700 cm⁻¹) and S=O (sulfonyl, ~1350–1150 cm⁻¹) confirm functional groups .
X-ray crystallography (if crystalline): Monoclinic space groups (e.g., P21/c) with unit cell parameters (a ≈ 12.6 Å, b ≈ 9.3 Å, c ≈ 11.6 Å) are observed in structurally related sulfonylated indoles .
What are the key safety considerations and hazard mitigation strategies when working with this compound in laboratory settings?
Level: Basic
Methodological Answer:
The compound is classified as harmful if swallowed (H302) . Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃, DMF).
- Waste Disposal : Quench reactive intermediates (e.g., aldehyde derivatives) with aqueous NaHSO₃ before disposal .
- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
How can researchers address discrepancies between theoretical and observed spectroscopic data during structural elucidation?
Level: Advanced
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Variable Temperature (VT) NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out byproducts.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) . For crystal structures, refine data using software like SHELXL to resolve ambiguities .
What are the challenges in achieving regioselectivity in functionalization reactions of the pyrrolo[3,2-C]pyridine core, and how can they be overcome?
Level: Advanced
Methodological Answer:
The electron-rich pyrrolopyridine core is prone to electrophilic attack at multiple positions (e.g., C-3 vs. C-5). Regioselectivity is controlled by:
- Directing Groups : Use of sulfonyl or methyl groups to block undesired sites .
- Catalytic Systems : Pd-catalyzed C-H activation with ligands like 2,2'-bipyridine directs functionalization to specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the aldehyde-adjacent position .
How does the crystal structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde inform the conformational analysis of its pyrrolopyridine analog?
Level: Advanced
Methodological Answer:
The indole analog crystallizes in a monoclinic system (P21/c) with a dihedral angle of 85° between the sulfonylphenyl and heterocyclic planes . Computational modeling (e.g., Gaussian09) predicts similar planarity for the pyrrolopyridine derivative, but steric hindrance from the fused pyridine ring may reduce rotational freedom. Overlay analysis using Mercury software reveals key differences in π-stacking interactions, impacting solubility and solid-state reactivity .
What in silico approaches are validated for predicting the pharmacokinetic properties of pyrrolopyridine derivatives, and how reliable are these models?
Level: Advanced
Methodological Answer:
QSAR Models : Use descriptors like LogP, topological surface area (TPSA), and H-bond donors to predict absorption (e.g., Rule of Five compliance) .
Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes to assess metabolic stability .
Docking Studies : AutoDock Vina or Glide predict affinity for targets like kinases, with validation against IC50 data from enzymatic assays . While these models achieve >70% accuracy in lead optimization, experimental validation (e.g., microsomal stability assays) remains critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
